3,3-Dimethyl-1-(propan-2-yl)piperazine
Description
3,3-Dimethyl-1-(propan-2-yl)piperazine is a substituted piperazine derivative characterized by two methyl groups at the 3,3-positions and an isopropyl group at the 1-position of the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly neurotransmitter receptors and enzymes . The dimethyl groups introduce steric hindrance, which may reduce susceptibility to oxidative metabolism, while the isopropyl substituent could influence receptor binding specificity .
Properties
CAS No. |
143936-98-5 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
3,3-dimethyl-1-propan-2-ylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-8(2)11-6-5-10-9(3,4)7-11/h8,10H,5-7H2,1-4H3 |
InChI Key |
IUKJUAUZZCBXBM-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCNC(C1)(C)C |
Canonical SMILES |
CC(C)N1CCNC(C1)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Piperazine vs. Piperidine : Piperazine derivatives generally show higher receptor affinity than piperidine analogues due to enhanced hydrogen bonding and conformational flexibility .
- Substituent Effects : Bulky groups (e.g., isopropyl in the target compound) may improve selectivity by occupying hydrophobic pockets, as seen in dopamine receptor ligands . However, overly large substituents (e.g., phenylethyl in ) reduce binding .
- Linker Optimization : A three-carbon linker between piperazine and aromatic moieties enhances 5-HT1A receptor interactions , suggesting the target compound’s isopropyl group might mimic such spacing.
Metabolic Stability and Oxidation Resistance
The piperazine ring is a known metabolic hotspot, often undergoing dealkylation or oxidation . Comparisons include:
Key Findings :
- Steric Shielding: The 3,3-dimethyl groups in the target compound likely protect the piperazine ring from enzymatic oxidation, similar to methyl-substituted fluoroquinolones .
- Isosteric Replacement : Piperazine analogues with saturated rings (e.g., piperidine) show reduced metabolic liability but often at the cost of receptor affinity .
Selectivity and Functional Outcomes
Substituent positioning profoundly impacts selectivity:
- Dopamine Receptors : Methoxy groups at the 2-position of aripiprazole’s piperazine ring improve D2 selectivity by 60-fold compared to 4-position substitution .
- PARP-1 Inhibition: Piperazine-substituted naphthoquinones exhibit enhanced specificity, attributed to optimized hydrophobic interactions .
Implications for Target Compound : The isopropyl group’s bulk may enhance selectivity for targets with hydrophobic binding pockets, while the dimethyl groups could reduce off-target interactions by limiting conformational flexibility.
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